(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features an indole moiety linked to a thiazepane ring via a methanone bridge. The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazepane ring is less common but known for its potential biological activity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have shown antiviral activity by inhibiting viral replication
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One possible route includes:
Formation of the Indole Moiety: Starting from aniline, the indole ring can be synthesized via the Fischer indole synthesis.
Thiazepane Ring Formation: The thiazepane ring can be synthesized by cyclization of appropriate precursors, such as a diamine and a thioester.
Coupling Reaction: The final step involves coupling the indole and thiazepane intermediates using a methanone bridge, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings in both the indole and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the methanone bridge.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin.
Thiazepane Derivatives: Such as thiazepine and its analogs.
Uniqueness: (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combination of indole and thiazepane structures, which may confer distinct biological activities not seen in simpler analogs.
Properties
IUPAC Name |
1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIZARLNJFOSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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